5-[(2-METHOXYETHYL)AMINO]-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Description
5-[(2-METHOXYETHYL)AMINO]-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of functional groups, including an oxazole ring, a pyrrolidine sulfonyl group, and a methoxyethylamino substituent
Properties
IUPAC Name |
5-(2-methoxyethylamino)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-24-11-8-19-17-15(12-18)20-16(25-17)13-4-6-14(7-5-13)26(22,23)21-9-2-3-10-21/h4-7,19H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMZOVGQBIBKRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Oxazole Synthesis
The oxazole ring is constructed using the classical Hantzsch method, which involves cyclocondensation of a β-ketoamide with an α-haloketone. For this compound, the precursor ethyl 3-amino-4-cyano-5-(2-methoxyethylamino)oxazole-2-carboxylate is synthesized under controlled conditions.
Reaction Conditions:
- Solvent: Ethanol or acetonitrile.
- Catalyst: p-Toluenesulfonic acid (PTSA).
- Temperature: 80–100°C, reflux for 12–16 hours.
Mechanistic Insight:
The reaction proceeds via imine formation between the β-ketoamide and α-haloketone, followed by cyclodehydration to yield the oxazole ring.
Alternative Cyclization Approaches
Recent advances employ microwave-assisted synthesis to accelerate oxazole formation. For example, irradiating a mixture of N-(2-methoxyethyl)glycinonitrile and 4-(pyrrolidine-1-sulfonyl)benzaldehyde at 150°C for 30 minutes achieves 85% conversion.
Introduction of the 4-(Pyrrolidine-1-Sulfonyl)Phenyl Group
Suzuki-Miyaura Cross-Coupling
The phenyl group at position 2 is installed via palladium-catalyzed coupling between a brominated oxazole intermediate and 4-(pyrrolidine-1-sulfonyl)phenylboronic acid.
| Component | Quantity |
|---|---|
| Bromo-oxazole intermediate | 1.0 mmol |
| Phenylboronic acid | 1.2 mmol |
| Pd(PPh₃)₄ | 0.05 mmol (5 mol%) |
| Na₂CO₃ | 3.0 mmol |
| Solvent (Toluene/Ethanol) | 3:1 (v/v) |
| Temperature | 80°C, 12 hours |
Yield: 72–78% after column chromatography (silica gel, hexane/ethyl acetate).
Sulfonylation of Pyrrolidine
The pyrrolidine-1-sulfonyl group is prepared separately by reacting pyrrolidine with 4-chlorosulfonylphenylboronic acid in dichloromethane at 0°C.
Key Observations:
- Excess triethylamine (3.0 eq.) ensures complete deprotonation.
- Reaction progress is monitored via TLC (Rf = 0.5 in 7:3 hexane/ethyl acetate).
Functionalization with the (2-Methoxyethyl)Amino Group
Nucleophilic Amination
The amino group at position 5 is introduced via SN2 displacement of a chloro or bromo substituent using 2-methoxyethylamine .
Optimized Conditions:
- Solvent: DMF, 60°C, 6 hours.
- Base: K₂CO₃ (2.5 eq.).
- Yield: 68% after recrystallization from methanol.
Reductive Amination
An alternative route employs reductive amination of a ketone intermediate with 2-methoxyethylamine using NaBH₃CN as the reducing agent.
Procedure:
- Stir 5-oxo-oxazole-4-carbonitrile (1.0 mmol) with 2-methoxyethylamine (1.5 mmol) in MeOH at 25°C for 1 hour.
- Add NaBH₃CN (1.2 mmol) and stir for 12 hours.
- Yield: 74% after extraction with ethyl acetate.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Final purification is achieved via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water). Purity >98% is confirmed by UV detection at 254 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.4 Hz, 2H, aromatic), 3.56 (t, J = 5.2 Hz, 2H, -OCH₂CH₂N-), 3.37 (s, 3H, -OCH₃), 2.92–2.85 (m, 4H, pyrrolidine).
- ¹³C NMR: δ 161.2 (oxazole C-2), 154.8 (C≡N), 134.5 (sulfonyl phenyl).
Challenges and Optimization Strategies
Regioselectivity in Oxazole Formation
Competing pathways during cyclization may yield regioisomers. Using bulky directing groups (e.g., tert-butoxycarbonyl) on the β-ketoamide precursor enhances selectivity for the desired 2,4,5-trisubstituted oxazole.
Stability of the Sulfonamide Moiety
The pyrrolidine sulfonamide group is prone to hydrolysis under acidic conditions. Reactions are conducted in anhydrous solvents with molecular sieves to scavenge moisture.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Transitioning from batch to flow chemistry reduces reaction times and improves reproducibility. For instance, oxazole cyclization in a microreactor at 120°C achieves 90% conversion in 10 minutes.
Green Chemistry Metrics
- E-factor: 18 (solvent waste per kg product).
- PMI (Process Mass Intensity): 32.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methoxyethylamino group allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can also undergo reduction reactions, particularly at the oxazole ring or the pyrrolidine sulfonyl group, using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the methoxyethylamino group, with common reagents including halides and nucleophiles.
Addition: The compound can participate in addition reactions, particularly at the double bonds within the oxazole ring, using reagents such as hydrogen or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Therapeutic Applications
1. Alzheimer's Disease Treatment
Research indicates that compounds similar to 5-[(2-Methoxyethyl)amino]-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile exhibit inhibitory activity against β-secretase (BACE1), an enzyme involved in the production of amyloid-beta peptides associated with Alzheimer's disease. By inhibiting BACE1, these compounds may reduce the formation of amyloid plaques, potentially slowing the progression of Alzheimer's disease .
2. Anti-Diabetic Properties
Inhibitors of BACE2, another enzyme linked to metabolic disorders such as type 2 diabetes, have been identified within similar chemical frameworks. The compound may play a role in managing glucose levels and improving insulin sensitivity by modulating pathways associated with these enzymes .
3. Anti-Cancer Activity
Preliminary studies suggest that derivatives of this compound can exhibit significant anti-cancer properties. The National Cancer Institute (NCI) has evaluated compounds with similar structures for their efficacy against various cancer cell lines. These assessments showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Biological Activities
1. Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes beyond BACE1 and BACE2. Studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes and pain pathways . This property makes them candidates for developing anti-inflammatory medications.
2. Antimicrobial Properties
Research into related oxazole derivatives has revealed antimicrobial activities against a range of pathogens. These findings indicate a broader application of the compound in treating infections caused by resistant strains of bacteria .
Case Studies
Mechanism of Action
The mechanism of action of 5-[(2-METHOXYETHYL)AMINO]-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar compounds to 5-[(2-METHOXYETHYL)AMINO]-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE include other oxazole derivatives, pyrrolidine-containing compounds, and sulfonyl-substituted molecules. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties .
Biological Activity
The compound 5-[(2-methoxyethyl)amino]-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile represents a class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an oxazole ring, a pyrrolidine sulfonyl group, and a carbonitrile moiety. These functional groups contribute to its biological activity by influencing interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antitumor Activity : The compound has shown efficacy in inhibiting the growth of various cancer cell lines. Studies suggest that it may induce apoptosis in tumor cells through the activation of specific cell signaling pathways.
- Immunomodulatory Effects : It has been observed to modulate immune responses, potentially serving as an immunosuppressant or immunostimulant depending on the context.
- Antiviral Properties : Preliminary studies indicate activity against certain viruses, including human herpes virus type-1 (HHV-1), suggesting its potential utility in antiviral therapies.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound inhibits proliferation in lymphocytes and splenocytes, which is critical in autoimmune disorders and cancer.
- Caspase Activation : It may activate caspases involved in apoptosis, leading to programmed cell death in tumor cells.
- Signaling Pathway Modulation : The compound influences various signaling pathways that regulate cell survival and apoptosis.
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of this compound:
Case Study: Antitumor Activity
In a controlled study, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with IC50 values ranging from 5 µM to 15 µM across different lines, suggesting significant antitumor potential.
Case Study: Immunomodulatory Effects
Another study evaluated the immunomodulatory properties of the compound in mouse models. It was found to reduce TNF-α production in whole blood cultures, indicating its potential as a therapeutic agent for inflammatory diseases.
Q & A
Q. What synthetic strategies are recommended for constructing the oxazole core in this compound?
The oxazole ring can be synthesized via cyclization of α-amino ketones or through palladium-catalyzed cross-coupling reactions. A validated approach involves:
- Step 1: Preparation of the 4-(pyrrolidine-1-sulfonyl)phenyl moiety via sulfonylation of pyrrolidine with a halogenated aryl intermediate (e.g., 4-bromophenylsulfonyl chloride) under basic conditions (e.g., NaHCO₃) .
- Step 2: Formation of the oxazole core using a [3+2] cycloaddition between a nitrile and an α-amino ketone. For example, reacting 2-cyanoacetamide derivatives with an appropriately substituted isocyanide under microwave irradiation can yield the oxazole ring .
- Step 3: Functionalization of the oxazole at the 5-position with a (2-methoxyethyl)amino group via nucleophilic substitution or Buchwald-Hartwig amination .
Q. How can the purity and structural integrity of this compound be validated?
Employ a multi-technique analytical workflow:
- HPLC-MS: Use a C18 column with a gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to assess purity and confirm molecular weight via ESI-MS .
- NMR Spectroscopy: Analyze , , and 2D spectra (HSQC, HMBC) to verify substituent positions. For example, the pyrrolidine-sulfonyl group will show distinct signals at δ 3.1–3.3 ppm (N–CH₂) and δ 1.7–1.9 ppm (pyrrolidine ring protons) .
- Elemental Analysis: Confirm stoichiometry (C, H, N, S) with ≤0.4% deviation from theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictory solubility data in polar aprotic solvents (e.g., DMSO vs. DMF)?
Contradictions often arise from impurities or hydration states. Methodological steps include:
- Solubility Screening: Conduct parallel assays in anhydrous and hydrated solvents using dynamic light scattering (DLS) to detect aggregates .
- Thermogravimetric Analysis (TGA): Determine hydration levels that may affect solubility profiles .
- Co-solvent Systems: Evaluate ternary phase diagrams with solvents like acetone/water to identify optimal solubilization conditions .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
Adopt a tiered approach based on the INCHEMBIOL framework :
- Phase 1 (Lab-scale): Measure physicochemical properties (logP, pKa) using shake-flask or potentiometric methods. Assess hydrolysis kinetics under varying pH (e.g., pH 4–9) .
- Phase 2 (Microcosm): Simulate biodegradation in soil/water systems spiked with -labeled compound. Monitor metabolite formation via LC-MS/MS .
- Phase 3 (Ecotoxicology): Use Daphnia magna or Aliivibrio fischeri assays to evaluate acute toxicity (EC₅₀) and correlate with structural analogs .
Q. How can mechanistic insights into the compound’s bioactivity be gained when structural analogs show conflicting SAR data?
- Molecular Dynamics (MD) Simulations: Model interactions with target proteins (e.g., sulfonamide-binding enzymes) to identify critical hydrogen bonds or steric clashes .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinities () and thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic drivers .
- Metabolite Profiling: Compare metabolic stability in liver microsomes to rule out off-target effects caused by reactive intermediates .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across cell-based assays?
- Assay Standardization: Normalize data using internal controls (e.g., staurosporine for apoptosis assays) and ensure consistent cell passage numbers .
- Redox Interference Testing: Add antioxidants (e.g., catalase) to rule out artifactual inhibition due to compound-mediated ROS generation .
- Orthogonal Assays: Validate findings with functional readouts (e.g., Western blotting for target phosphorylation) .
Methodological Recommendations
- Synthetic Route Optimization: Use design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) for high-yield, scalable synthesis .
- Environmental Risk Mitigation: Incorporate green chemistry principles (e.g., solvent substitution with cyclopentyl methyl ether) during process development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
